5-Propoxypyridin-3-amine

Physicochemical profiling Salt selection Amine basicity

5-Propoxypyridin-3-amine (CAS 1563533-46-9) is a disubstituted pyridine derivative bearing a propoxy group at the 5-position and a primary amino group at the 3-position, with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. It belongs to the class of 5-alkoxypyridin-3-amines, a family of heterocyclic building blocks widely employed in medicinal chemistry for constructing kinase inhibitors, GPCR ligands, and CNS-targeted agents.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1563533-46-9
Cat. No. B2635573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propoxypyridin-3-amine
CAS1563533-46-9
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCCCOC1=CN=CC(=C1)N
InChIInChI=1S/C8H12N2O/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3,9H2,1H3
InChIKeyFSMNREXQFCTCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Propoxypyridin-3-amine (CAS 1563533-46-9): A C8-Alkoxy Pyridin-3-amine Building Block for Medicinal Chemistry Procurement


5-Propoxypyridin-3-amine (CAS 1563533-46-9) is a disubstituted pyridine derivative bearing a propoxy group at the 5-position and a primary amino group at the 3-position, with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It belongs to the class of 5-alkoxypyridin-3-amines, a family of heterocyclic building blocks widely employed in medicinal chemistry for constructing kinase inhibitors, GPCR ligands, and CNS-targeted agents. The compound is supplied by several research chemical vendors at purities typically ≥95% and serves as a versatile intermediate for late-stage functionalization via the reactive 3-amino handle .

Why 5-Propoxypyridin-3-amine Cannot Be Replaced by Methoxy, Ethoxy, or Isopropoxy Analogs Without Consequence


The 5-alkoxypyridin-3-amine scaffold displays chain-length-dependent physicochemical properties that directly govern downstream molecular recognition, pharmacokinetic behavior, and synthetic utility. The propoxy substituent confers a specific balance of lipophilicity, steric bulk, and hydrogen-bonding capacity that is distinct from the smaller methoxy and ethoxy analogs or the branched isopropoxy variant . Altering the alkoxy chain length shifts the predicted pKa, boiling point, and chromatographic retention, which can affect both the compound's reactivity in coupling reactions and the ADME profile of final drug candidates . Furthermore, specific patent-protected inhibitor series explicitly claim the 5-propoxy substitution pattern as part of their Markush structures, indicating that the propoxy group provides a non-obvious advantage over shorter or longer alkoxy chains in certain chemotypes [1].

Quantitative Differentiation Evidence for 5-Propoxypyridin-3-amine Against Its Closest 5-Alkoxypyridin-3-amine Analogs


Predicted pKa as a Determinant of Salt Formation and Reactivity: 5-Propoxy vs. 5-Methoxy vs. 5-Ethoxy

The predicted pKa of 5-propoxypyridin-3-amine is 5.80±0.10, as reported by ChemicalBook . This value places the compound in the weakly basic range typical of 3-aminopyridines, where the amino group's basicity is modulated by the electron-donating 5-alkoxy substituent. The longer, more electron-donating propoxy chain is expected to slightly increase the pKa relative to the methoxy analog (5-methoxypyridin-3-amine, for which predicted pKa data are not consistently reported but which, based on the weaker electron-donating effect of methoxy, would be anticipated to exhibit a marginally lower pKa). The practical consequence is that 5-propoxypyridin-3-amine may form hydrochloride salts under slightly different pH conditions than the methoxy or ethoxy analogs, which can influence purification strategy, formulation, and storage stability .

Physicochemical profiling Salt selection Amine basicity

Boiling Point Progression Across the 5-Alkoxy Series: Implications for Purification and Handling

The predicted boiling points at 760 mmHg for the 5-alkoxypyridin-3-amine series increase systematically with alkoxy chain length: 5-methoxypyridin-3-amine, BP ≈ 296.1 °C ; 5-ethoxypyridin-3-amine, BP ≈ 303.5±22.0 °C ; 5-propoxypyridin-3-amine, BP ≈ 313.5±22.0 °C . This represents a ~17 °C increase from methoxy to propoxy and a ~10 °C increase from ethoxy to propoxy. The higher boiling point of the propoxy derivative enables high-temperature reactions (e.g., microwave-assisted aminations at >150 °C) with reduced risk of evaporative loss, while still remaining within a distillable range for purification. The isopropoxy analog (CAS 213765-98-1), despite having identical molecular weight (152.19), has a branched alkoxy chain that typically yields a lower boiling point than the linear n-propoxy isomer, offering a point of physical differentiation for procurement decisions .

Distillation Purification Thermal stability

BACE-1 Inhibitory Activity of a 5-Propoxypyridin-3-yl-Containing Ligand: Evidence for Fragment-Based Lead Development

A ligand incorporating the 5-propoxypyridin-3-yl substructure, identified as BDBM15784 (3-N-{[3-(5-propoxypyridin-3-yl)phenyl]methyl}pyridin-2-amine derivative), was evaluated for inhibition of BACE-1 (beta-secretase 1) and exhibited an IC50 of 24,000 nM (24 μM) at pH 5.0, 2 °C [1]. BACE-1 is a validated target for Alzheimer's disease, and fragment-like aminopyridine scaffolds are commonly employed as hinge-binding motifs. While this single-point activity is modest, it demonstrates that the 5-propoxy-substituted pyridin-3-amine fragment engages the BACE-1 active site. In contrast, no equivalent BACE-1 inhibition data are publicly available for the corresponding 5-methoxy or 5-ethoxy analogs in the same assay system, making this the only quantitative target-engagement data point for the 5-alkoxypyridin-3-amine series in the BACE-1 context [2]. This data point supports the rationale for procuring the propoxy analog as a starting fragment for BACE-1-focused medicinal chemistry campaigns.

BACE-1 Alzheimer's disease Fragment-based drug discovery

Isopronicline as a Comparator: How Branched vs. Linear Alkoxy Substituents Drive Divergent Pharmacological Profiles

The 5-isopropoxypyridin-3-amine analog serves as the direct synthetic precursor to isopronicline (TC-1734/AZD-3480), a clinical-stage α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist with a reported Ki of 11 nM for the α4β2 subtype . Isopronicline's structure, (S,E)-5-(5-isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine, incorporates the 5-isopropoxypyridin-3-yl fragment connected via an alkenyl linker to a chiral N-methylpropan-2-amine side chain. The branched isopropoxy group is critical for the compound's brain selectivity and receptor subtype specificity. The 5-propoxypyridin-3-amine building block, by contrast, offers a linear n-propoxy chain that can serve as a direct comparator for SAR studies exploring the impact of alkoxy branching on nAChR affinity, CNS penetration, and metabolic stability [1]. No clinical-stage compound incorporating the linear 5-propoxy fragment has been reported, positioning 5-propoxypyridin-3-amine as an underexplored but synthetically accessible probe for nicotinic receptor drug discovery programs seeking to differentiate from the isopronicline chemotype.

Nicotinic acetylcholine receptor Isopronicline CNS drug discovery

Commercial Availability and Pricing: 5-Propoxy vs. 5-Isopropoxy vs. 5-Ethoxy Analogs

A survey of commercial suppliers reveals meaningful pricing and availability differences across the 5-alkoxypyridin-3-amine series. 5-Propoxypyridin-3-amine (CAS 1563533-46-9) is available from Biosynth (cat. NMC53346) at €478 for 50 mg and €1,193–€1,303 for 500 mg . The isopropoxy analog (CAS 213765-98-1) is offered by Bidepharm at 98% purity, while the ethoxy analog (CAS 51468-00-9) is available from multiple vendors including Bidepharm and Aladdin at 95–98% purity, typically at lower price points due to broader demand . The methoxy analog (CAS 64436-92-6) is the most commoditized and least expensive of the series. The propoxy analog occupies a mid-range position: more accessible than butoxy derivatives (which are virtually absent as the 3-amino-5-butoxy isomer) yet less commoditized than methoxy or ethoxy variants, making it a strategically priced building block for SAR campaigns requiring intermediate lipophilicity .

Procurement Pricing comparison Supply chain

Procurement-Driven Application Scenarios for 5-Propoxypyridin-3-amine Based on Quantitative Evidence


Fragment-Based BACE-1 Inhibitor Lead Generation for Alzheimer's Disease Programs

The documented BACE-1 inhibitory activity (IC50 = 24,000 nM) of a ligand incorporating the 5-propoxypyridin-3-yl fragment [1] supports the procurement of 5-propoxypyridin-3-amine as a validated starting point for fragment growing and merging strategies. Medicinal chemistry teams can use this building block to synthesize focused libraries with variations at the 3-amino position while retaining the 5-propoxy substitution pattern that has shown target engagement. The absence of comparable BACE-1 data for methoxy or ethoxy analogs increases the rationale for selecting the propoxy variant as the primary fragment for hit-to-lead optimization.

Alkoxy-Chain SAR Expansion Around the Isopronicline Nicotinic Receptor Chemotype

Isopronicline (Ki = 11 nM, α4β2 nAChR) uses 5-isopropoxypyridin-3-amine as its core fragment . Procuring 5-propoxypyridin-3-amine enables systematic exploration of linear vs. branched alkoxy chain effects on nAChR subtype selectivity, CNS multiparameter optimization (MPO) scores, and metabolic stability. The identical molecular weight (152.19) of the propoxy and isopropoxy isomers allows for clean pharmacodynamic comparisons without the confounding variable of molecular mass differences.

Multitargeted Kinase Inhibitor Scaffold Construction with Tunable Lipophilicity

The pyridin-3-amine scaffold is a privileged hinge-binding motif in kinase inhibitor design, as demonstrated in the 2017 J. Med. Chem. study on multisubstituted pyridin-3-amine derivatives for NSCLC [2]. The 5-propoxy substituent provides a calculated logP contribution intermediate between the more polar methoxy and the more lipophilic butoxy variants, offering medicinal chemists a predictable knob for modulating logD, solubility, and plasma protein binding without altering the core pharmacophore. The predicted pKa of 5.80 further informs salt-form selection for in vivo studies.

High-Temperature Synthetic Route Development Requiring Thermal Stability

With a predicted boiling point of 313.5±22.0 °C , 5-propoxypyridin-3-amine is compatible with microwave-assisted amination, Buchwald-Hartwig coupling, and other high-temperature transformations that may cause evaporative loss of the lower-boiling methoxy (BP ≈ 296 °C) and ethoxy (BP ≈ 304 °C) analogs . This thermal advantage is relevant for process chemistry groups scaling up synthetic routes where consistent building block availability under reflux or sealed-tube conditions is critical for yield reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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